molecular formula C21H25ClO6 B560394 (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol

(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol

Cat. No.: B560394
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-IFLJBQAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galacto-Dapagliflozin is a potent inhibitor of human sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in the treatment of type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. It is a derivative of dapagliflozin, which is a well-known SGLT2 inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galacto-Dapagliflozin involves several steps, starting from commercially available raw materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically involves:

    Formation of the core structure: This step involves the reaction of a chlorinated benzyl compound with a protected sugar derivative.

    Introduction of functional groups: The core structure is then modified to introduce hydroxyl and ethoxy groups, which are essential for the activity of the compound.

Industrial Production Methods

In industrial settings, the production of galacto-Dapagliflozin is carried out using large-scale chemical reactors. The process involves:

    Batch processing: The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Galacto-Dapagliflozin undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The chlorinated benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions are typically carried out using nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Galacto-Dapagliflozin has several scientific research applications, including:

Mechanism of Action

Galacto-Dapagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion. The molecular targets involved include the SGLT2 protein, and the pathways affected include glucose reabsorption and sodium balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galacto-Dapagliflozin is unique due to its specific structural modifications, which enhance its potency and selectivity for SGLT2. Compared to other SGLT2 inhibitors, galacto-Dapagliflozin has shown improved efficacy in reducing blood glucose levels and a favorable safety profile .

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-IFLJBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.